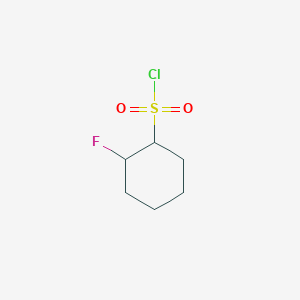
2-Fluorocyclohexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-fluorocyclohexane-1-sulfonyl chloride typically involves the fluorination of cyclohexane followed by sulfonylation. One common method includes the reaction of cyclohexane with a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled conditions to introduce the fluorine atom. This is followed by the reaction with chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorocyclohexane-1-sulfonyl chloride undergoes various types of reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ions.
Reaction Conditions: Typically carried out in anhydrous solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or phenols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2-Fluorocyclohexane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluorocyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is leveraged in synthetic chemistry to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Cyclohexane-1-sulfonyl chloride: Lacks the fluorine atom, resulting in different reactivity and selectivity.
2-Chlorocyclohexane-1-sulfonyl chloride: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness: 2-Fluorocyclohexane-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects, enhancing its reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C6H10ClFO2S |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-fluorocyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H10ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6H,1-4H2 |
InChI Key |
IAGUHAITTUUZQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



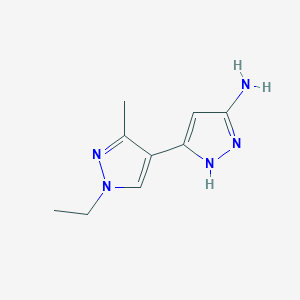
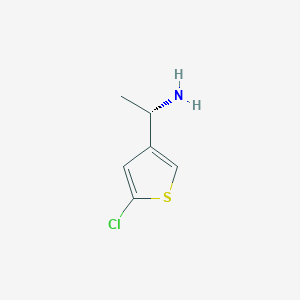
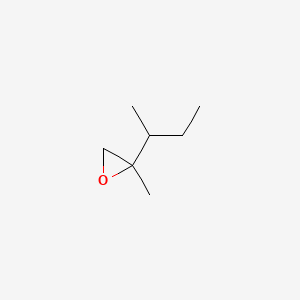
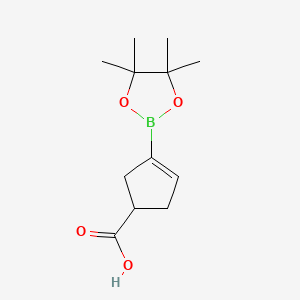
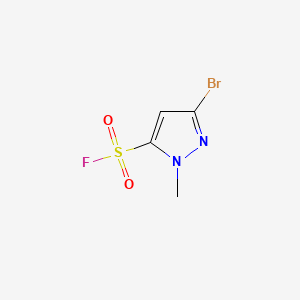
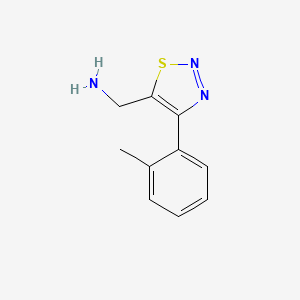
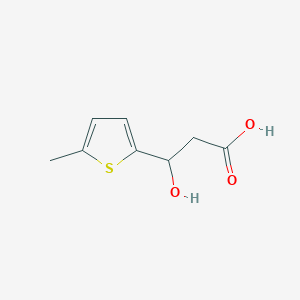
![Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528758.png)
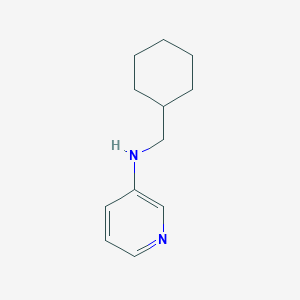
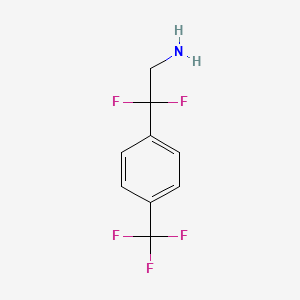
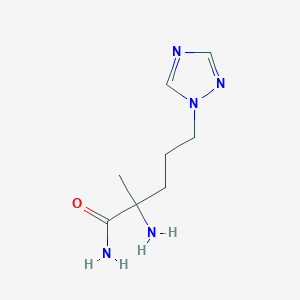
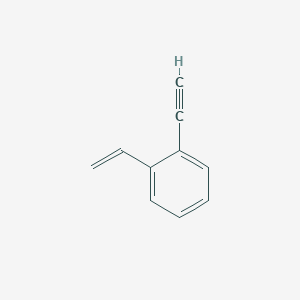
![(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B13528810.png)
